molecular formula C6H8BrNO B6157302 5-(2-bromoethyl)-3-methyl-1,2-oxazole CAS No. 1824189-52-7

5-(2-bromoethyl)-3-methyl-1,2-oxazole

Cat. No. B6157302
CAS RN: 1824189-52-7
M. Wt: 190
InChI Key:
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Description

5-(2-bromoethyl)-3-methyl-1,2-oxazole (5-BE-3-M-1,2-oxazole) is an organic compound belonging to the class of oxazoles. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The compound has been studied extensively due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry.

Mechanism of Action

The mechanism of action of 5-BE-3-M-1,2-oxazole is not fully understood. However, it is believed to interact with certain proteins, enzymes, and receptors in the body to produce its therapeutic effects. It is also believed to be a partial agonist of certain G-protein coupled receptors, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BE-3-M-1,2-oxazole are not fully understood. However, it is believed to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-BE-3-M-1,2-oxazole in laboratory experiments is its high yield and low cost. Additionally, it is a relatively stable compound and is not prone to degradation or oxidation. The main limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Given the potential therapeutic applications of 5-BE-3-M-1,2-oxazole, there are many future directions for research. These include further elucidation of its mechanism of action, development of new synthetic routes for its synthesis, and investigation of its potential therapeutic applications. Additionally, further research is needed to explore the potential side effects and toxicity of the compound.

Synthesis Methods

The synthesis of 5-BE-3-M-1,2-oxazole can be achieved via several methods. The most common method is the condensation of 2-bromoethyl acetate with ethyl 3-methyl-1,2-oxazole-4-carboxylate in the presence of a base (such as triethylamine) and a catalyst (such as p-toluenesulfonic acid). This reaction produces the desired product in high yields.

Scientific Research Applications

5-BE-3-M-1,2-oxazole has been widely studied due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry. It has been used as a building block for the synthesis of new compounds with potential therapeutic properties. Additionally, it has been used as a starting material for the synthesis of heterocyclic compounds, such as benzimidazoles, which are used in the treatment of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-bromoethyl)-3-methyl-1,2-oxazole involves the reaction of 3-methyl-1,2-oxazole with 2-bromoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "3-methyl-1,2-oxazole", "2-bromoethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1,2-oxazole in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 2-bromoethanol to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1824189-52-7

Product Name

5-(2-bromoethyl)-3-methyl-1,2-oxazole

Molecular Formula

C6H8BrNO

Molecular Weight

190

Purity

95

Origin of Product

United States

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